molecular formula C7H15NO2S B13170883 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione

3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione

Cat. No.: B13170883
M. Wt: 177.27 g/mol
InChI Key: UFASAYMKGQSCGU-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione is an organic compound with the molecular formula C7H15NO2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Thietane-1,1-dioxide and 2-methylpropylamine.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thietane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of sulfur-containing enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thietane-1,1-dioxide: The parent compound of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione.

    2-Methylpropylamine: The amine component used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of thietane derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

N-(2-methylpropyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H15NO2S/c1-6(2)3-8-7-4-11(9,10)5-7/h6-8H,3-5H2,1-2H3

InChI Key

UFASAYMKGQSCGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CS(=O)(=O)C1

Origin of Product

United States

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